methyl N-[1-[2-[(4-iodophenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
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Overview
Description
Methyl N-[1-[2-[(4-iodophenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate is a complex organic compound that features a hydrazinyl group, an iodophenyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[1-[2-[(4-iodophenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate typically involves multiple steps One common synthetic route starts with the preparation of the hydrazinyl intermediate, which is then reacted with the iodophenyl compound under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[1-[2-[(4-iodophenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions typically result in the replacement of the iodophenyl group with the nucleophile.
Scientific Research Applications
Methyl N-[1-[2-[(4-iodophenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl N-[1-[2-[(4-iodophenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with biological macromolecules, potentially inhibiting their function. The iodophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-[1-[2-[(4-bromophenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
- Methyl N-[1-[2-[(4-chlorophenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Uniqueness
Methyl N-[1-[2-[(4-iodophenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H22IN3O3 |
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Molecular Weight |
419.26 g/mol |
IUPAC Name |
methyl N-[1-[2-[(4-iodophenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C15H22IN3O3/c1-15(2,3)12(18-14(21)22-4)13(20)19-17-9-10-5-7-11(16)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,18,21)(H,19,20) |
InChI Key |
DDXJMJXZEJWFSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)NNCC1=CC=C(C=C1)I)NC(=O)OC |
Origin of Product |
United States |
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